molecular formula C15H13N5O2 B2664065 N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-12-8

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2664065
CAS No.: 1396878-12-8
M. Wt: 295.302
InChI Key: VGUWSXXPEJWJQB-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 2-hydroxyaniline with p-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like thionyl chloride or alkyl halides in the presence of a base such as pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2H-tetrazole-5-carboxamide
  • 2-(p-tolyl)-2H-tetrazole-5-carboxamide
  • N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole

Uniqueness

N-(2-hydroxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both the hydroxyl group and the p-tolyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-6-8-11(9-7-10)20-18-14(17-19-20)15(22)16-12-4-2-3-5-13(12)21/h2-9,21H,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUWSXXPEJWJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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